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Cat. No.: B610105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Pik-108 and its landmark role in the

context of Phosphoinositide 3-kinase alpha (PI3Kα) inhibition. While functionally characterized

as an ATP-competitive inhibitor, the discovery of Pik-108's ability to bind a cryptic allosteric site

has been pivotal, paving the way for a new class of highly selective, mutant-specific cancer

therapeutics. This document details the mechanism of action, presents key quantitative data,

outlines relevant experimental protocols, and visualizes the associated signaling pathways and

research workflows.

The Dual-Binding Mechanism of Pik-108
Pik-108 is a pan-PI3K inhibitor that exhibits a unique interaction with the p110α catalytic

subunit of PI3Kα.[1][2] Crystallographic studies serendipitously revealed that Pik-108 binds to

PI3Kα in two distinct locations: the conventional ATP-binding (orthosteric) site and a novel,

cryptic allosteric pocket.[3][4] This newly identified allosteric site is located in the C-lobe of the

kinase domain, notably close to the cancer-associated hotspot mutation site, His1047.[1][3][5]

Despite its documented binding to this allosteric pocket, functional assays have demonstrated

that the primary mechanism of PI3Kα inhibition by Pik-108 is ATP-competitive.[1] In vitro kinase

assays show that at high concentrations of ATP, the inhibitory effect of Pik-108 is almost

completely abolished.[1] This suggests that while Pik-108 occupies the allosteric site, this

binding event does not independently translate into a significant inhibitory conformational
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change at the active site. Instead, its functional inhibition is driven by its competition with ATP in

the orthosteric pocket.[1]

The profound significance of Pik-108, therefore, lies not in its own allosteric activity, but in its

discovery of a druggable allosteric pocket. This finding provided a structural blueprint for the

rational design of a new generation of true allosteric inhibitors, such as RLY-2608 and STX-

478, which achieve enhanced selectivity for mutant forms of PI3Kα.[6][7]

Quantitative Data: Inhibitory Potency and Selectivity
Pik-108 has been characterized as a pan-PI3K inhibitor with a distinct selectivity profile. Its

inhibitory concentration (IC50) values highlight a preference for other PI3K isoforms over

PI3Kα. This lower potency for PI3Kα, combined with its unique dual-binding properties, made it

an excellent tool for crystallographic studies.[3][4]

Compound Target Enzyme IC50 Value Assay Type

Pik-108 p110α (PI3Kα) 1.4 µM (1400 nM)
Membrane Capture

Assay

Pik-108 p110α (PI3Kα) 2.6 µM (2600 nM)
Biochemical Assay[3]

[4]

Pik-108 p110β (PI3Kβ) 57 nM
Biochemical Assay[3]

[4]

Visualizing the PI3Kα Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell

cycle, proliferation, and survival.[8] Its dysregulation is a common feature in many cancers.[9]

PI3Kα, when activated by receptor tyrosine kinases (RTKs), phosphorylates

phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-

trisphosphate (PIP3). This second messenger recruits and activates downstream kinases, most

notably AKT, which in turn modulates a host of cellular processes, partly through the activation

of mTOR.[10][11] The tumor suppressor PTEN negatively regulates this pathway by

dephosphorylating PIP3.[8]
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PI3K/AKT/mTOR signaling pathway with Pik-108 interaction sites.

Experimental Protocols
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The characterization of kinase inhibitors like Pik-108 involves a series of robust biochemical

and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay: Determining Mode of Inhibition
This assay is crucial for distinguishing between ATP-competitive and allosteric inhibition by

assessing an inhibitor's potency at varying ATP concentrations.[1]

Reagents & Materials: Recombinant PI3Kα enzyme, phosphatidylinositol-4,5-bisphosphate

(PIP2) liposomes, kinase assay buffer, [γ-³²P]ATP, Pik-108, non-radiolabeled ATP,

nitrocellulose membrane.

Preparation: Prepare two sets of serial dilutions of Pik-108.

Reaction Setup:

In parallel reactions, pre-incubate the PI3Kα enzyme with the Pik-108 dilutions for 10

minutes at 25°C in kinase assay buffer.

One set of reactions will contain a low, near-Km concentration of ATP (e.g., 100 µM).

The second set of reactions will contain a high, saturating concentration of ATP (e.g., 2

mM).

Initiation: Start the kinase reaction by adding PIP2 liposomes and [γ-³²P]ATP to the mixture.

Incubation: Allow the reaction to proceed for a defined period (e.g., 20 minutes) at room

temperature, ensuring the reaction stays within the linear range.

Termination & Detection:

Stop the reaction by adding an acidic solution (e.g., HCl).

Spot a small volume of the reaction mixture onto a nitrocellulose membrane to capture the

phosphorylated lipid product (PIP3).

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
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Analysis: Quantify the radioactivity on the membrane using a phosphorimager or scintillation

counter. Calculate IC50 values for Pik-108 at both low and high ATP concentrations. A

significant rightward shift in the IC50 value at high ATP concentration indicates ATP-

competitive inhibition.

Cellular Phosphorylation Assay: p-AKT (Ser473)
AlphaLISA
This cell-based assay measures the inhibition of a key downstream node in the PI3K pathway,

providing a functional readout of the inhibitor's activity in a biological context.

Reagents & Materials: Cancer cell line with an active PI3K pathway (e.g., MCF7, T47D), cell

culture medium, serum, Pik-108, lysis buffer, AlphaLISA anti-AKT and anti-phospho-AKT

(Ser473) antibody pairs, acceptor beads, and donor beads.

Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-

24 hours.

Inhibitor Treatment: Pre-treat cells with a dose-response curve of Pik-108 for 1-2 hours.

Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., insulin or EGF) for 15-30

minutes. Include unstimulated and vehicle-treated stimulated controls.

Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on a shaker to

ensure complete lysis.

AlphaLISA Protocol:

Transfer cell lysates to an AlphaLISA assay plate.

Add the mix of AlphaLISA acceptor beads and biotinylated anti-AKT antibody. Incubate.

Add the streptavidin-coated donor beads. Incubate in the dark.
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Analysis: Read the plate on an AlphaLISA-compatible reader. The signal is proportional to

the amount of phosphorylated AKT. Plot the dose-response curve and calculate the IC50

value for the inhibition of AKT phosphorylation.

A Standardized Workflow for Kinase Inhibitor
Evaluation
The development of a kinase inhibitor follows a structured progression from initial biochemical

characterization to validation in complex biological systems. This workflow ensures that lead

compounds are potent, selective, and effective in a cellular environment before advancing to

preclinical studies.[12]
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Standard workflow for kinase inhibitor discovery and validation.

Conclusion
Pik-108 holds a unique position in the history of PI3Kα inhibitor development. While its

functional inhibition of PI3Kα is primarily ATP-competitive, its ability to occupy a previously

unknown allosteric site was a transformative discovery. It provided the first structural evidence

of a druggable allosteric pocket on p110α, fundamentally shifting drug design strategies. The

insights gained from Pik-108 have been instrumental in the successful development of a new
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class of true allosteric inhibitors that offer superior selectivity for oncogenic PI3Kα mutants,

promising a wider therapeutic window and improved outcomes for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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